molecular formula C17H22N4O2S2 B2688099 N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide CAS No. 392294-18-7

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Cat. No.: B2688099
CAS No.: 392294-18-7
M. Wt: 378.51
InChI Key: HDCKHYQUUCSEQO-UHFFFAOYSA-N
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Description

The compound N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a 1,3,4-thiadiazole derivative featuring a thioether-linked 2-(2,3-dimethylphenylamino)acetamide moiety and a branched 3-methylbutanamide group. This structure combines a heterocyclic core with substituted aromatic and aliphatic side chains, which may enhance its physicochemical and pharmacological properties. The 1,3,4-thiadiazole ring is known for its electron-deficient nature, enabling interactions with biological targets, while the 2,3-dimethylphenyl group could improve lipophilicity and metabolic stability .

Properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S2/c1-10(2)8-14(22)19-16-20-21-17(25-16)24-9-15(23)18-13-7-5-6-11(3)12(13)4/h5-7,10H,8-9H2,1-4H3,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCKHYQUUCSEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a complex organic compound that exhibits significant potential in medicinal chemistry. This article explores its biological activities based on existing research findings, structural characteristics, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring , an amide group , and a dimethylphenylamino moiety. Its molecular formula is C17H22N4O2S2C_{17}H_{22}N_{4}O_{2}S_{2}, with a molecular weight of 378.51 g/mol. The structural complexity suggests various interactions with biological targets, which may lead to diverse pharmacological effects.

Property Value
Molecular FormulaC17H22N4O2S2C_{17}H_{22}N_{4}O_{2}S_{2}
Molecular Weight378.51 g/mol
PurityTypically 95%

Anticancer Properties

Preliminary studies indicate that compounds with similar structures to this compound may exhibit anticancer properties . These effects are hypothesized to arise from the inhibition of deubiquitylating enzymes involved in tumor progression, although the exact mechanisms remain to be fully elucidated.

Antimicrobial Activity

Research on thiadiazole derivatives has demonstrated a broad spectrum of antimicrobial activities , including antibacterial and antifungal effects. For instance, derivatives containing the thiadiazole ring have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains . The presence of the sulfur atom in the thiadiazole structure enhances lipophilicity, facilitating cellular membrane penetration.

Anti-inflammatory and Analgesic Effects

Thiadiazole derivatives are also noted for their anti-inflammatory and analgesic properties. Studies have shown that modifications to the thiadiazole ring can enhance these effects, making them potential candidates for developing new anti-inflammatory drugs .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study highlighted that certain thiadiazole derivatives inhibited cancer cell proliferation by targeting specific molecular pathways related to cell cycle regulation and apoptosis induction.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of various 1,3,4-thiadiazole derivatives. The results indicated that specific substitutions at the thiadiazole ring significantly improved activity against Gram-positive and Gram-negative bacteria .
  • Synergistic Effects : Research has suggested that combining thiadiazole derivatives with other pharmacophores could lead to synergistic effects, enhancing overall biological activity while potentially reducing toxicity.

Future Directions

Given the promising biological activities associated with this compound, further research is warranted to:

  • Explore its full range of biological activities through in vitro and in vivo studies.
  • Investigate its mechanisms of action at the molecular level.
  • Assess its safety profile and potential therapeutic applications in clinical settings.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features several functional groups including an amide, thiadiazole, and thioether. Its molecular formula is C20H20N4O3S2, and it has a molecular weight of approximately 408.51 g/mol. The synthesis typically involves multi-step organic reactions that require careful control of conditions such as temperature and pH to ensure high yields and purity. Techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly used to monitor the reactions.

Synthesis Steps:

  • Formation of the thiadiazole ring by reacting thiosemicarbazide with a suitable carboxylic acid derivative.
  • Introduction of the thioether group through nucleophilic substitution.
  • Coupling with the amide component using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in drug development.

Anticonvulsant Activity

Studies have shown that similar thiadiazole derivatives can modulate key signaling pathways involved in seizure activity. The compound's structure suggests potential interactions with G protein-coupled receptors (GPCRs), which play a crucial role in neurotransmission . Preliminary studies indicate that compounds with similar structures have demonstrated anticonvulsant properties in animal models .

Antitumor Properties

The compound's ability to inhibit specific cellular pathways may also extend to anticancer applications. It is hypothesized that it could interfere with the phosphoinositide 3-kinase (PI3K) pathway and mechanistic target of rapamycin (mTOR), both of which are critical in regulating cell growth and metabolism.

Antimicrobial Activity

Thiadiazole derivatives have been reported to possess antimicrobial properties against various bacterial strains. The presence of the thiadiazole ring is believed to enhance the compound's ability to disrupt microbial cell membranes or inhibit vital metabolic processes.

Case Studies

Several studies have explored the pharmacological potential of thiadiazole derivatives similar to N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide:

Study Objective Findings
Habib et al. (2015)Evaluate anticonvulsant activityCompounds showed effectiveness in seizure models with some candidates exhibiting protection comparable to standard drugs like phenytoin .
Kikkeri et al. (2014)Synthesize new derivatives for anticonvulsant propertiesIdentified several potent compounds with low neurotoxicity; structure-activity relationships were established .
PMC Study (2011)Investigate GPCR signaling pathwaysHighlighted the importance of these pathways in mediating cellular responses relevant to drug action .

Chemical Reactions Analysis

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole ring is a key site for electrophilic and nucleophilic substitutions.

Reaction TypeConditionsProducts/OutcomesSource Analogues
Nucleophilic Substitution Alkylation with alkyl halides (e.g., CH₃I)Substitution at position 2 or 5 of the thiadiazole ring, forming alkylated derivatives.
Electrophilic Aromatic Substitution Nitration (HNO₃/H₂SO₄)Nitro groups introduced at electron-rich positions, influenced by adjacent substituents.
Ring-Opening Reactions Strong bases (e.g., NaOH)Cleavage of the thiadiazole ring to form thiols or disulfides under oxidative conditions.

Thioether Linkage Reactivity

The -S- group in the thioether moiety participates in oxidation and nucleophilic displacement.

Reaction TypeConditionsProducts/OutcomesSource Analogues
Oxidation H₂O₂ or m-CPBASulfoxide (-SO-) or sulfone (-SO₂-) formation, altering polarity and bioactivity.
Nucleophilic Displacement Thiols (e.g., R-SH)Thiol exchange reactions, generating new thioether derivatives.

Amide Group Reactivity

The amide bonds (N-(2,3-dimethylphenyl) and 3-methylbutanamide) undergo hydrolysis and condensation.

Reaction TypeConditionsProducts/OutcomesSource Analogues
Acidic Hydrolysis HCl (6M), refluxCleavage to carboxylic acid and amine components (2,3-dimethylaniline and 3-methylbutanoic acid).
Basic Hydrolysis NaOH (aq.), heatFormation of sodium carboxylate and ammonia/amine byproducts.
Condensation DCC/DMAP, R-OH or R-NH₂Peptide or ester bond formation with alcohols/amines.

Aromatic Substitution on 2,3-Dimethylphenyl

The dimethylphenyl group directs electrophilic substitutions.

Reaction TypeConditionsProducts/OutcomesSource Analogues
Nitration HNO₃, H₂SO₄Para- or meta-nitro derivatives relative to methyl groups.
Sulfonation SO₃, H₂SO₄Sulfonic acid formation at activated positions.

Biological Interactions

In pharmacological contexts, the compound engages in non-covalent interactions:

Interaction TypeBiological TargetsOutcomesSource Analogues
Hydrogen Bonding Enzymatic active sitesInhibition of kinases (e.g., TBK1) or proteases.
Hydrophobic Binding Lipid bilayers or protein pocketsEnhanced membrane permeability due to methyl/aromatic groups.

Stability Under Environmental Conditions

  • Thermal Stability : Decomposes above 200°C without melting, forming sulfur-containing byproducts.

  • Photostability : Susceptible to UV-induced degradation of the thiadiazole and thioether groups .

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

The following compounds share the 1,3,4-thiadiazole core but differ in substituents, influencing their synthesis, stability, and bioactivity:

Compound Name Substituents (R-group) Yield (%) Melting Point (°C) Key Biological Activity (IC₅₀)
Target Compound 2,3-Dimethylphenylamino + 3-methylbutanamide N/A N/A Under investigation
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzyl + phenoxyacetamide 74 132–134 Not reported
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) Ethylthio + phenoxyacetamide 78 168–170 Not reported
Compound 4y (Anticancer study) Ethyl + p-tolylamino N/A N/A 0.084 mmol L⁻¹ (MCF7), 0.034 (A549)
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a-7l) Piperidinyl-ethyl + benzamide N/A N/A Acetylcholinesterase inhibition
Key Observations:
  • Synthetic Efficiency : Yields for analogous compounds (e.g., 74–88% in ) suggest that thioether-linked substituents (e.g., benzyl, ethyl) are synthetically accessible. The target compound’s branched 3-methylbutanamide may require optimized coupling conditions due to steric hindrance .
  • Thermal Stability : Higher melting points (e.g., 168–170°C for 5g) correlate with smaller, rigid substituents (ethylthio), whereas bulkier groups (e.g., benzylthio in 5h) reduce crystallinity (melting point 133–135°C) . The target compound’s 2,3-dimethylphenyl group may similarly lower melting points compared to halogenated analogs.
  • Bioactivity: Compound 4y () demonstrates potent anticancer activity, likely due to the p-tolylamino group’s electron-donating effects. The target compound’s 2,3-dimethylphenyl group may offer enhanced lipophilicity for membrane penetration but requires validation .

Functional Group Variations and Pharmacological Implications

  • Thioether vs.
  • Aromatic vs. Aliphatic Side Chains: Compounds with chlorobenzyl (5e) or methoxyphenoxy (5k) groups exhibit moderate yields (72–82%) but lack reported bioactivity. The target compound’s 2,3-dimethylphenyl group may balance steric bulk and metabolic resistance compared to smaller substituents .
  • Amide Linkages : The 3-methylbutanamide group in the target compound contrasts with simpler acetamide (5e-5m) or benzamide (7a-7l) side chains. Branched aliphatic chains may enhance solubility or reduce cytotoxicity compared to aryl counterparts .

Q & A

Basic: What established synthetic routes are available for synthesizing this compound, and how are intermediates characterized?

Answer:
The compound is synthesized via multi-step protocols involving:

  • Thiadiazole core formation : Cyclization of N-substituted hydrazinecarbothioamides with iodine and triethylamine in DMF, as described in thiadiazole synthesis pathways .
  • Acetamide coupling : Reaction of 1,3,4-thiadiazol-2-amine derivatives with activated carbonyl intermediates (e.g., chloroacetyl chloride) in acetonitrile under reflux .
  • Characterization : Intermediates and final products are confirmed using 1H^1H- and 13C^{13}C-NMR to verify substituent positions, IR for carbonyl/thioamide groups, and mass spectrometry for molecular weight validation .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?

Answer:

  • NMR spectroscopy : 1H^1H-NMR identifies aromatic protons (e.g., 2,3-dimethylphenyl group at δ 6.8–7.2 ppm) and methyl groups (δ 2.1–2.5 ppm). 13C^{13}C-NMR confirms carbonyl resonances (C=O at ~165–175 ppm) and thiadiazole carbons .
  • X-ray crystallography : Resolves bond lengths and angles, particularly for the thiadiazole ring and acetamide linkages, to validate stereoelectronic effects .
  • High-resolution mass spectrometry (HRMS) : Ensures exact mass matches the molecular formula (e.g., C19_{19}H23_{23}N5_{5}O2_{2}S2_{2}) .

Advanced: How can reaction conditions be optimized to enhance yield during the cyclization step?

Answer:

  • Solvent selection : Replace DMF with polar aprotic solvents like dimethylacetamide (DMAc) to improve cyclization efficiency .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or iodine concentrations to accelerate sulfur elimination and ring closure .
  • Temperature control : Optimize reflux duration (e.g., 1–3 minutes in acetonitrile) to minimize side reactions while ensuring complete cyclization .
  • In situ monitoring : Use TLC or HPLC to track intermediate consumption and adjust reaction parameters dynamically .

Advanced: How can molecular docking studies guide the identification of biological targets for this compound?

Answer:

  • Target selection : Prioritize enzymes with known thiadiazole affinity, such as lipoxygenase (LOX) or bacterial enoyl-acyl carrier protein reductase (FabI), based on structural analogs .
  • Docking protocols : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions, focusing on hydrogen bonding (e.g., acetamide NH to active-site residues) and hydrophobic contacts (e.g., 2,3-dimethylphenyl with nonpolar pockets) .
  • Validation : Cross-reference docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC50_{50} values from enzyme inhibition assays .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

  • Assay standardization : Re-evaluate protocols for consistency in cell lines (e.g., HepG2 vs. MCF-7), inhibitor concentrations, and control compounds .
  • Structural analogs : Compare activity trends with derivatives (e.g., replacing 3-methylbutanamide with isopropyl groups) to isolate pharmacophore contributions .
  • Metabolic stability : Assess compound degradation in assay media via LC-MS to rule out false negatives due to instability .

Basic: What in vitro models are suitable for preliminary bioactivity screening?

Answer:

  • Antimicrobial testing : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria in broth microdilution assays (MIC ≤ 50 µg/mL indicates potency) .
  • Anti-inflammatory assays : Measure LOX or COX-2 inhibition in cell-free systems using spectrophotometric monitoring of substrate conversion .
  • Cytotoxicity screening : Employ MTT assays on human cancer lines (e.g., HeLa) with IC50_{50} thresholds < 100 µM for further development .

Advanced: What strategies mitigate sulfur-related side reactions during synthesis?

Answer:

  • Protecting groups : Introduce tert-butyloxycarbonyl (Boc) on reactive amines to prevent unwanted thiol-disulfide exchanges .
  • Purification techniques : Use silica gel chromatography with ethyl acetate/hexane gradients to separate sulfur byproducts (e.g., elemental sulfur or sulfoxides) .
  • Reductive conditions : Add tris(2-carboxyethyl)phosphine (TCEP) to reaction mixtures to suppress oxidative coupling .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Core modifications : Synthesize analogs with varied heterocycles (e.g., 1,2,4-triazole instead of thiadiazole) to assess ring flexibility .
  • Substituent variation : Systematically alter the 2,3-dimethylphenyl group to halogens or electron-withdrawing groups (e.g., -NO2_2) to probe electronic effects .
  • Pharmacokinetic profiling : Measure logP (via shake-flask method) and metabolic stability in liver microsomes to correlate hydrophobicity with bioavailability .

Basic: What computational tools predict physicochemical properties relevant to drug development?

Answer:

  • ADMET prediction : Use SwissADME or pkCSM to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
  • Quantum mechanical calculations : Gaussian 09 for HOMO-LUMO gaps to assess redox stability and electrophilic/nucleophilic sites .
  • Molecular dynamics (MD) : GROMACS for simulating membrane interactions, critical for blood-brain barrier penetration studies .

Advanced: How to validate the role of the thioether linkage in bioactivity through isotopic labeling?

Answer:

  • Synthesis of 34S^{34}S-labeled analog : Replace natural sulfur with 34S^{34}S isotopes during the thioether formation step to track metabolic fate via LC-MS/MS .
  • Competitive binding assays : Compare 34S^{34}S-labeled and unlabeled compounds in target enzyme inhibition to confirm sulfur’s role in binding affinity .

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